molecular formula C8H12N2O2 B7890221 2-Isocyano-propionic acid-morpholinamide

2-Isocyano-propionic acid-morpholinamide

Cat. No.: B7890221
M. Wt: 168.19 g/mol
InChI Key: VWKHKIYMFBMLID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isocyano-propionic acid-morpholinamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and reactivity. This compound is characterized by the presence of an isocyano group (-N≡C) attached to a propionic acid backbone, with a morpholinamide moiety. The combination of these functional groups imparts distinct chemical and physical properties, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isocyano-propionic acid-morpholinamide typically involves the reaction of propionic acid derivatives with isocyanides and morpholine. One common method includes the use of α-haloacid chlorides and amino alcohols, followed by cyclization and reduction reactions . The reaction conditions often require the presence of a base, such as sodium hydroxide, and may involve the use of solvents like dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Isocyano-propionic acid-morpholinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyano group to amines.

    Substitution: The isocyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

2-Isocyano-propionic acid-morpholinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isocyano-propionic acid-morpholinamide involves its interaction with various molecular targets and pathways. The isocyano group can act as a nucleophile or electrophile, participating in diverse chemical reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .

Comparison with Similar Compounds

  • 2-Isocyano-3-phenyl-propionic acid morpholinamide
  • 2-Isocyano-4-methyl-pentanoic acid morpholinamide

Comparison: Compared to similar compounds, 2-Isocyano-propionic acid-morpholinamide is unique due to its specific structural configuration, which influences its reactivity and interaction with other molecules. The presence of the morpholinamide group enhances its solubility and stability, making it more suitable for certain applications .

Properties

IUPAC Name

2-isocyano-1-morpholin-4-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-7(9-2)8(11)10-3-5-12-6-4-10/h7H,3-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKHKIYMFBMLID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOCC1)[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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